Cas no 620608-78-8 ((6-phenoxypyridin-3-yl)methanamine)

(6-Phenoxypyridin-3-yl)methanamine is a versatile amine derivative featuring a pyridine core substituted with a phenoxy group at the 6-position and an aminomethyl group at the 3-position. This structure imparts unique reactivity, making it valuable as a building block in pharmaceutical and agrochemical synthesis. The electron-rich pyridine ring enhances its potential as an intermediate in heterocyclic chemistry, while the primary amine functionality allows for further derivatization via amidation, reductive amination, or other coupling reactions. Its balanced lipophilicity and aromatic character contribute to favorable solubility and stability in organic solvents. The compound is particularly useful in the development of bioactive molecules, offering a strategic handle for structural diversification in medicinal chemistry applications.
(6-phenoxypyridin-3-yl)methanamine structure
620608-78-8 structure
Product Name:(6-phenoxypyridin-3-yl)methanamine
CAS No:620608-78-8
MF:C12H12N2O
MW:200.236482620239
CID:1020751
PubChem ID:16791859
Update Time:2025-10-28

(6-phenoxypyridin-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinemethanamine,6-phenoxy-(9CI)
    • 1-(6-Phenoxy-3-pyridinyl)methanamine
    • 6-phenoxy-3-Pyridinemethanamine
    • 1-(6-phenoxypyridin-3-yl)methanamine
    • EN300-61877
    • (6-phenoxypyridin-3-yl)methanamine
    • G26190
    • SCHEMBL6160873
    • Z240084234
    • 620608-78-8
    • SB77971
    • AKOS000148068
    • DA-35944
    • Inchi: 1S/C12H12N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8,13H2
    • InChI Key: UPFYGCWWVXXUFI-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC(=CN=1)CN

Computed Properties

  • Exact Mass: 200.094963011g/mol
  • Monoisotopic Mass: 200.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 48.1Ų

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Additional information on (6-phenoxypyridin-3-yl)methanamine

Recent Advances in the Study of (6-Phenoxypyridin-3-yl)methanamine (CAS: 620608-78-8) in Chemical Biology and Pharmaceutical Research

The compound (6-phenoxypyridin-3-yl)methanamine (CAS: 620608-78-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.

Recent studies have highlighted the role of (6-phenoxypyridin-3-yl)methanamine as a key intermediate in the synthesis of novel small-molecule inhibitors targeting various disease pathways. For instance, researchers have utilized this compound to develop potent inhibitors of protein kinases involved in cancer progression. The compound's unique structural features, including the phenoxy and pyridinyl moieties, contribute to its ability to interact with specific binding sites on target proteins, thereby modulating their activity. These findings underscore the compound's potential as a scaffold for designing next-generation therapeutics.

In addition to its applications in oncology, (6-phenoxypyridin-3-yl)methanamine has also been investigated for its potential in treating neurological disorders. A recent study demonstrated its efficacy in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests that the compound could serve as a promising candidate for developing drugs to treat conditions such as depression, anxiety, and Parkinson's disease. The study employed a combination of in vitro assays and computational modeling to elucidate the compound's mechanism of action, providing valuable insights for future drug design efforts.

Another area of interest is the compound's role in antimicrobial research. Preliminary data indicate that derivatives of (6-phenoxypyridin-3-yl)methanamine exhibit potent activity against a range of bacterial and fungal pathogens. Researchers have attributed this activity to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. These findings open new avenues for developing novel antimicrobial agents, particularly in the face of rising antibiotic resistance.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic properties. Recent studies have focused on improving its bioavailability and reducing potential off-target effects through structural modifications. For example, introducing hydrophilic groups has been shown to enhance solubility, while selective functionalization of the pyridinyl ring can improve target specificity. These advancements are critical for translating the compound's potential into clinically viable therapeutics.

In conclusion, (6-phenoxypyridin-3-yl)methanamine (CAS: 620608-78-8) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span multiple therapeutic areas, including oncology, neurology, and antimicrobial therapy. Ongoing research efforts are focused on refining its properties and expanding its utility, making it a compound of significant interest to the scientific community. Future studies will likely explore its potential in combination therapies and personalized medicine, further solidifying its role in modern drug discovery.

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